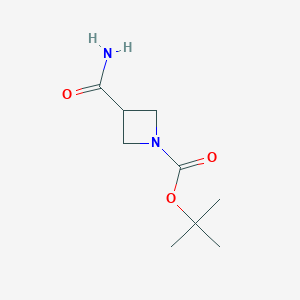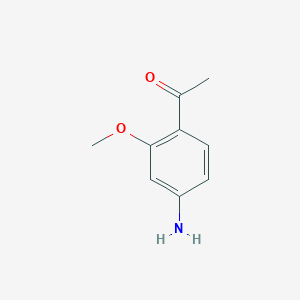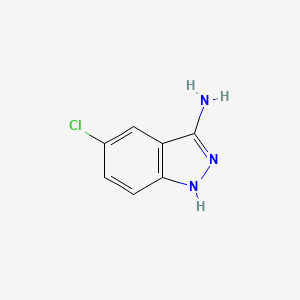
3-Amino-5-chloro-1H-indazole
描述
3-Amino-5-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.
作用机制
Target of Action
The primary targets of 3-Amino-5-chloro-1H-indazole are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
This compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the cell cycle and DNA damage response pathways, potentially leading to cell death in cancer cells .
Biochemical Pathways
The compound affects the CHK1-, CHK2-, and SGK-induced pathways . These pathways are involved in cell cycle regulation and response to DNA damage. By inhibiting these kinases, this compound can disrupt these pathways and induce cell death .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have favorable bioavailability .
Result of Action
This compound has been shown to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM . It is particularly effective against colon and melanoma cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, potentially leading to cell death .
Action Environment
Like all chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
3-Amino-5-chloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and survival . Additionally, this compound has been found to bind to specific receptors on cell surfaces, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling cascades . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to the downregulation of signaling pathways that promote cell growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the activation or repression of target genes, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In some cases, prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes . These adaptive responses can influence the overall efficacy and toxicity of the compound in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular function. Therefore, careful dose optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This inhibition can lead to changes in the levels of metabolites and the overall metabolic profile of cells. Additionally, this compound can affect the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by membrane transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability. For instance, this compound has been found to accumulate in the liver and kidneys, where it can exert its therapeutic or toxic effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . For example, this compound can be phosphorylated by kinases, leading to its translocation to the nucleus, where it can modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production . The subcellular localization of this compound is therefore a critical determinant of its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-5-chloro-1H-indazole involves the reduction of 3-chloro-5-nitro-1H-indazole. This reaction typically uses stannous chloride dihydrate in ethanol under reflux conditions . Another approach includes the cyclization of appropriate precursors under specific conditions to form the indazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
化学反应分析
Types of Reactions
3-Amino-5-chloro-1H-indazole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the amino group, the compound can participate in electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Halogenation: Typically involves the use of halogens like chlorine or bromine in the presence of a catalyst.
Nitration: Uses nitric acid and sulfuric acid as reagents.
Reduction: Stannous chloride dihydrate in ethanol is commonly used for the reduction of nitro groups.
Major Products Formed
Halogenated Derivatives: Formed through halogenation reactions.
Nitro Derivatives: Formed through nitration reactions.
Amino Derivatives: Formed through reduction reactions.
科学研究应用
3-Amino-5-chloro-1H-indazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed in the synthesis of dyes, agrochemicals, and other industrial chemicals.
相似化合物的比较
Similar Compounds
3-Amino-1H-indazole: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-Chloro-1H-indazole:
3-Amino-1H-indazole-1-carboxamide: Contains an additional carboxamide group, which can enhance its binding affinity to certain biological targets.
Uniqueness
3-Amino-5-chloro-1H-indazole is unique due to the presence of both the amino and chloro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and the synthesis of a wide range of derivatives with potential therapeutic applications .
属性
IUPAC Name |
5-chloro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSQTZOPSNFNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615452 | |
| Record name | 5-Chloro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5685-72-3 | |
| Record name | 5-Chloro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-5-CHLORO-1H-INDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


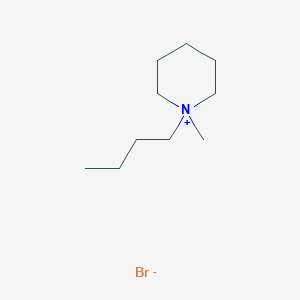



![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)

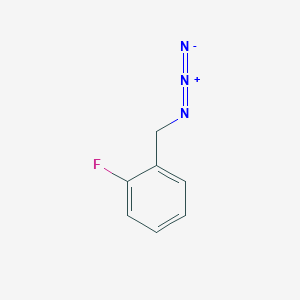
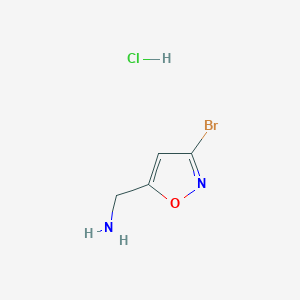
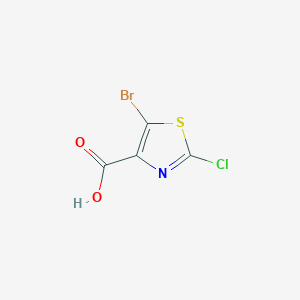
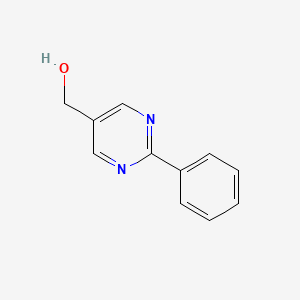
![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)

